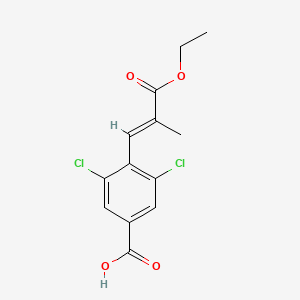
2-(((2,4-Difluorophenyl)amino)methylene)-5,5-dimethylcyclohexane-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the cyclohexane ring, the introduction of the difluorophenyl group, and the attachment of the amino-methylene group. Without specific literature or experimental procedures, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the difluorophenyl group could introduce interesting electronic properties due to the electronegativity of the fluorine atoms. The cyclohexane ring could provide stability to the molecule, while the amino-methylene group could potentially participate in various chemical reactions .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific conditions and reagents present. The amino group could act as a nucleophile in certain reactions, while the difluorophenyl group could potentially undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and reactivity .科学的研究の応用
Antimicrobial Activity
A study demonstrated the synthesis of novel derivatives from the starting material closely related to the queried compound. These derivatives displayed significant antimicrobial activity against a variety of Gram-positive, Gram-negative bacteria, and fungi. The compounds showed potent activity, with some exhibiting higher activity compared to reference drugs, suggesting their potential in developing new antimicrobial agents (Ghorab et al., 2017).
Synthesis of N-confused Porphyrin Derivatives
Another research application involves the use of active methylene compounds, including a derivative similar to the queried chemical, in synthesizing N-confused porphyrin derivatives. This synthesis was achieved without the need for a catalyst, yielding novel types of N-confused porphyrin derivatives in good yields, indicating a pathway for creating complex organic molecules with potential applications in materials science and catalysis (Li et al., 2011).
Structural Analysis and Theoretical Investigations
Research focusing on the structural analysis of tetraketones derived from the compound under discussion revealed insights into their conformation and electronic delocalization paths. This study aids in understanding the chemical reactivity and potential applications of these tetraketones in synthetic chemistry and materials science (Silva et al., 2018).
Electrophilic Iodinating Agent
A derivative of the chemical compound was reported as a new electrophilic iodinating agent for selectively iodinating electron-rich aromatics and synthesizing α-iodinated carbonyl compounds from allylic alcohols. This showcases its utility in organic synthesis, particularly in the selective functionalization of molecules (Martinez-Erro et al., 2017).
Peptide Synthesis
Dimedone, a compound closely related to the queried chemical, has been utilized as a protecting agent for amino groups in peptide synthesis. This application highlights its role in the synthesis of peptides, an essential area of research in biochemistry and pharmaceutical sciences (Halpern & James, 1964).
Safety and Hazards
特性
IUPAC Name |
2-[(2,4-difluorophenyl)iminomethyl]-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F2NO2/c1-15(2)6-13(19)10(14(20)7-15)8-18-12-4-3-9(16)5-11(12)17/h3-5,8,19H,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBSHFVMOHNSUOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=C(C(=O)C1)C=NC2=C(C=C(C=C2)F)F)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

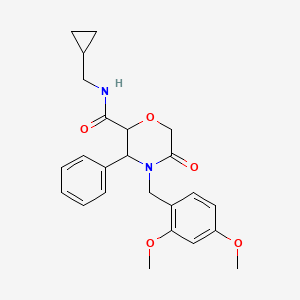

![2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2573699.png)

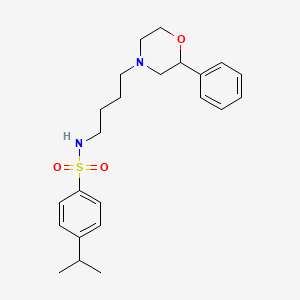
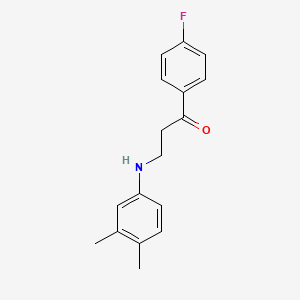
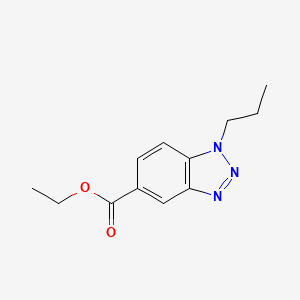

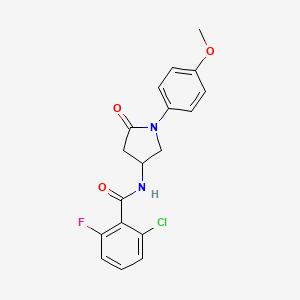

![N-(5-chloro-2-methylphenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2573712.png)
